molecular formula C20H17F3N2O4S B12153055 (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12153055
M. Wt: 438.4 g/mol
InChI Key: XQOSNPHOADXSAE-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a trimethoxybenzylidene group, and a thiazolidinone ring

Properties

Molecular Formula

C20H17F3N2O4S

Molecular Weight

438.4 g/mol

IUPAC Name

(5Z)-2-[2-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17F3N2O4S/c1-27-14-8-11(9-15(28-2)17(14)29-3)10-16-18(26)25-19(30-16)24-13-7-5-4-6-12(13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-10-

InChI Key

XQOSNPHOADXSAE-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl and trimethoxybenzylidene groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. The thiazolidine framework is associated with the modulation of various cellular pathways involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of cell proliferation and promotion of cell cycle arrest.

Antidiabetic Properties

Thiazolidinones are known for their role as insulin sensitizers. This compound may enhance glucose uptake and improve insulin sensitivity, making it a candidate for the treatment of type 2 diabetes. The biological activity can be evaluated through in vitro assays using insulin-resistant cell lines to assess its efficacy in glucose metabolism.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazolidinones have been reported to inhibit inflammatory mediators such as cytokines and prostaglandins. Investigating its effects on inflammatory pathways could provide insights into its therapeutic potential for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of thiazolidinone derivatives, compounds similar to (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one were evaluated against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with these compounds .

Case Study 2: Anti-diabetic Activity

Another investigation focused on the anti-diabetic effects of thiazolidinone derivatives showed that compounds with similar structures improved insulin sensitivity in diabetic mouse models. The study demonstrated enhanced glucose tolerance tests and reduced blood glucose levels following administration .

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl and trimethoxybenzylidene groups, along with the thiazolidinone ring, make it a versatile compound for various applications.

Biological Activity

The compound (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are characterized by their heterocyclic structure containing sulfur and nitrogen atoms. They have been extensively studied for various pharmacological properties including:

  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Anticonvulsant .

These compounds have shown promise in medicinal chemistry due to their ability to interact with multiple biological targets.

Antioxidant Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antioxidant properties. For instance, a study highlighted that certain derivatives displayed effective radical scavenging activity measured through assays like DPPH and ABTS. The most active compounds demonstrated IC50 values significantly lower than standard antioxidants such as vitamin C .

Anticancer Activity

Thiazolidin-4-one derivatives have been reported to possess anticancer properties against various cancer cell lines. For example, studies have shown that these compounds can inhibit the proliferation of human colon adenocarcinoma (HT29) and gastric cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating their utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives against both Gram-positive and Gram-negative bacteria has been established. Specific derivatives have shown potent activity against strains like Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .

Anticonvulsant Activity

Some studies have indicated that thiazolidin-4-one derivatives may exhibit anticonvulsant properties. The structure-activity relationship suggests that modifications at specific positions can enhance this activity, making them potential candidates for epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly influenced by their substituents. Modifications at positions 2, 3, and 5 can significantly alter their pharmacological profile. For instance:

  • Electron-withdrawing groups at the 2-position enhance anticancer activity.
  • Alkoxy groups at the 5-position improve antioxidant properties .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of new thiazolidin-4-one derivatives with varying substituents to evaluate their biological activities. Among these, one compound demonstrated an IC50 value of 0.54 mM in antioxidant assays, outperforming traditional antioxidants .

Case Study 2: Anticancer Efficacy

In another investigation, a thiazolidin-4-one derivative was tested against human gastric cancer cells and showed a significant reduction in cell viability with an IC50 value of 12 µM. This suggests a promising avenue for the development of new anticancer therapies based on thiazolidin-4-one scaffolds .

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